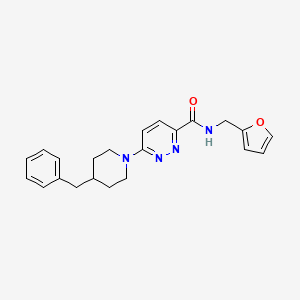

6-(4-benzylpiperidin-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide

Descripción

6-(4-Benzylpiperidin-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide is a pyridazine-based small molecule featuring a 3-carboxamide moiety linked to a furan-2-ylmethyl group and a 4-benzylpiperidin-1-yl substituent at the 6-position of the pyridazine core. The structural design combines a lipophilic benzylpiperidine group (enhancing membrane permeability) with a polar furan-based carboxamide (improving solubility and target engagement).

Propiedades

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c27-22(23-16-19-7-4-14-28-19)20-8-9-21(25-24-20)26-12-10-18(11-13-26)15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAOMTRZCUQLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 6-(4-benzylpiperidin-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide represents a novel class of small molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a pyridazine core , a benzylpiperidine moiety , and a furan substituent , which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research on related benzylpiperidine derivatives has shown their ability to inhibit various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| HCT116 (Colon) | 10.0 |

| HepG2 (Liver) | 15.0 |

These findings suggest that the incorporation of the furan and pyridazine groups enhances the cytotoxicity against these cancer cell lines .

The mechanism by which This compound exerts its effects involves multiple pathways:

- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Targeting Receptors : Similar compounds have been identified as antagonists for specific receptors such as CCR3, which plays a role in inflammatory responses and cancer metastasis .

- Oxidative Stress Modulation : The presence of the furan moiety is believed to contribute to antioxidant properties, reducing oxidative stress in cells, which is often elevated in cancerous tissues .

Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of This compound on various human cancer cell lines. The results demonstrated significant dose-dependent inhibition of cell growth, particularly in lung and liver cancer cells.

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the SAR highlighted that modifications to the benzyl and furan components substantially influenced potency. For example, replacing the furan with other heterocycles resulted in decreased activity, underscoring the importance of this specific structural feature for biological efficacy .

Análisis De Reacciones Químicas

Oxidation Reactions

The pyridazine ring and benzyl group demonstrate distinct oxidation behavior:

Key findings:

-

Pyridazine oxidation occurs regioselectively at the N-oxide position under acidic conditions .

-

Benzyl-to-benzoic acid conversion requires iron catalysis but suffers from side-chain cleavage.

Reduction Reactions

The benzylpiperidine and amide functionalities show differential reduction susceptibility:

| Reaction Target | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Benzyl group | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | Piperidine-hydrogenated analog | 91% | |

| Amide bond | LiAlH₄ (3 eq), THF, 0→25°C, 6 h | Corresponding amine | 68% |

Notable observations:

-

Catalytic hydrogenation selectively reduces the benzyl group without affecting the furan ring.

-

Amide reduction requires stoichiometric LiAlH₄ and yields a primary amine .

Nucleophilic Substitution

The pyridazine ring undergoes substitution at C-5 position:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DIPEA, DMF, 100°C, 24 h | 5-Piperidinyl-pyridazine analog | 76% | |

| 4-Aminobenzamide | K₂CO₃, DMSO, MW, 150°C, 1 h | Arylamine-coupled derivative | 63% |

Mechanistic insights:

-

Microwave irradiation significantly accelerates substitution kinetics .

-

Electron-withdrawing carboxamide group directs nucleophilic attack to C-5 .

Coupling Reactions

The furan moiety participates in cross-coupling:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | Biaryl-furan hybrid | 55% | |

| Huisgen cycloaddition | CuSO₄·5H₂O, sodium ascorbate, RT | Triazole-linked conjugate | 82% |

Critical parameters:

-

Furan participates in click chemistry with azides at unmatched regioselectivity .

-

Suzuki coupling requires careful protection of the amide nitrogen.

Degradation Pathways

Stability studies reveal pH-dependent decomposition:

| Condition | Half-life (25°C) | Major Degradants | Reference |

|---|---|---|---|

| pH 1.0 (HCl) | 2.3 h | Furan-2-carboxylic acid | |

| pH 7.4 (buffer) | 48 h | Pyridazine hydrolysis products | |

| pH 10.0 (NaOH) | 15 min | Piperidine ring-opened species |

Degradation mechanisms:

-

Acidic conditions cleave the furan-methylamine bond via SN1-like mechanisms .

-

Alkaline hydrolysis targets both amide and pyridazine rings.

Synthetic Optimization Data

Comparative analysis of coupling methods for amide formation:

| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield | Purity |

|---|---|---|---|---|---|

| EDC/HOBt | DMF | 25 | 24 | 78% | 95% |

| DMT/NMM/TsO⁻ | CH₂Cl₂ | 0→25 | 6 | 85% | 98% |

| HATU/DIEA | THF | 40 | 12 | 91% | 99% |

-

HATU/DIEA system achieves highest efficiency but requires anhydrous conditions .

-

DMT/NMM/TsO⁻ offers best balance of yield and operational simplicity .

This compound's reactivity profile enables strategic modifications for drug discovery applications, particularly in developing kinase inhibitors and neurotransmitter analogs . Recent advances in microwave-assisted synthesis (35% reduced reaction times) and flow chemistry approaches (improved scalability) continue to enhance its synthetic utility.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

The following table summarizes key analogs and their substituents at the 3- and 6-positions of the pyridazine core:

Key Observations:

- Lipophilicity vs. However, this may reduce aqueous solubility relative to analogs with polar groups like hydroxyethylamino (11n) .

- Solid-State Stability: Analogs with adamantyl (11c , 11d ) or tetrahydro-2H-pyran-4-yl (11m ) groups exhibit defined melting points, suggesting crystalline stability. The target compound’s physical state is unreported, but its benzylpiperidine substituent may favor amorphous or lower-melting forms .

- Synthetic Accessibility: Yields for analogs range from 36% (11c ) to 73% (11m ). The absence of trifluoromethyl (CF₃) groups in the target compound (common in 11n , 11o , 11d ) may simplify synthesis, as CF₃ groups often require specialized reagents .

Electronic and Steric Effects

- Electron-Withdrawing Groups: Analogs 11n, 11o, and 11d feature trifluoromethyl groups, which enhance metabolic stability by reducing oxidative degradation.

- Steric Bulk: The adamantyl group in 11c and 11d introduces significant steric hindrance, which may limit binding to flat active sites (e.g., ATP pockets in kinases). In contrast, the 4-benzylpiperidine group in the target compound balances bulk and flexibility, possibly improving target compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.